3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine
Description
Properties
CAS No. |
602279-33-4 |
|---|---|
Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(5,6-diphenyl-1,2,4-triazin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C18H12N4O/c1-3-7-13(8-4-1)15-16(14-9-5-2-6-10-14)21-22-17(20-15)18-19-11-12-23-18/h1-12H |
InChI Key |
LVQZUQPYMAPPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=NC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the formation of the oxazole ring followed by the triazine ring. One common method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form the oxazole ring, followed by cyclization with hydrazine hydrate to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole and triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole and triazine products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve heating and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole and triazine N-oxides, while reduction can yield reduced oxazole and triazine derivatives .
Scientific Research Applications
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can modulate the activity of various intracellular kinases, such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which play roles in cell signaling and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
The 3-position of the 1,2,4-triazine core is a critical site for modulating properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The pyridyl substituent (electron-deficient) enhances metal-binding capacity, forming stable complexes with Cu(I) and Ag(I) . In contrast, the oxazolyl group (electron-rich) may alter redox properties or steric interactions in coordination chemistry.
- Biological Activity: Methylthio and hydrazinyl derivatives exhibit enzyme inhibition (α-glucosidase, α-amylase) and antioxidant effects, suggesting that sulfur-containing substituents enhance bioactivity .
Coordination Chemistry and Metal Complexes
The pyridyl-triazine ligand forms dinuclear Cu(I) and Ag(I) complexes with diphosphine bridges, exhibiting metal-to-ligand charge transfer (MLCT) bands in solid-state excitation spectra . In contrast, sulfonated analogs like ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-4,4′-disulfonic acid monosodium salt) form Cu(II) complexes with antimicrobial activity .
Comparative Data :
The oxazolyl group’s larger size and electron density might sterically hinder metal coordination or modify MLCT band positions compared to pyridyl derivatives.
Pharmacological and Functional Properties
Enzyme Inhibition
Hydrazinyl-benzylidene derivatives show dual inhibition of α-amylase (IC50: 1.2–2.8 µM) and α-glucosidase (IC50: 1.8–3.5 µM), attributed to the hydrazone moiety’s flexibility and hydrogen-bonding capacity . Methylthio derivatives activate antioxidant pathways (HO-1, GPx1) at 5–20 µM concentrations .
Antimicrobial Activity
Cu(II)-ferrozine complexes inhibit bacterial growth (e.g., E. coli, S. aureus) at MIC values of 8–32 µg/mL .
Physicochemical Properties
- Solubility: Sulfonated derivatives (e.g., ferrozine) are water-soluble (yellow-green powder, soluble in H2O) , whereas non-sulfonated analogs like pyridyl-triazine require organic solvents. The oxazolyl group’s polarity may enhance aqueous solubility compared to pyridyl.
- Spectroscopic Properties : Ferrozine forms a magenta complex with Fe²⁺ (λmax = 562 nm) , while pyridyl-triazine exhibits MLCT bands in the visible range . Oxazolyl-triazine’s absorption/emission profiles remain speculative but could shift due to conjugation differences.
Biological Activity
3-(1,3-Oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.
Chemical Structure and Properties
The compound features a triazine core with oxazole and diphenyl substituents, which contribute to its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of 3-(1,3-oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine have been investigated in various studies. Key findings include:
- Anticancer Activity :
-
Enzyme Inhibition :
- It has shown potential as an inhibitor of several key enzymes involved in cancer progression such as PI3K and mTOR. The inhibition of these pathways is crucial for regulating cell growth and survival in tumors .
- Inhibition studies indicate that the compound can selectively inhibit cancerous cells while sparing normal cells, highlighting its therapeutic potential .
- Mechanism of Action :
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 1.25 | Inhibition of PI3K/mTOR pathway |
| Anticancer | HeLa | 1.03 | Disruption of cell signaling |
| Anticancer | A549 | 0.20 | Induction of apoptosis |
| Enzyme Inhibition | PI3K | 3.41 nM | Competitive inhibition |
| Enzyme Inhibition | mTOR | 8.45 nM | Competitive inhibition |
Case Studies
Several research studies have focused on the anticancer properties of triazine derivatives similar to 3-(1,3-oxazol-2-yl)-5,6-diphenyl-1,2,4-triazine:
- Study on MCF-7 Cells :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
